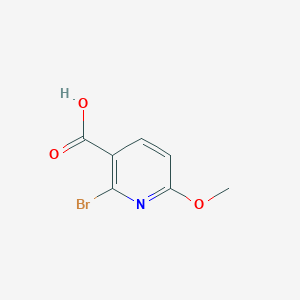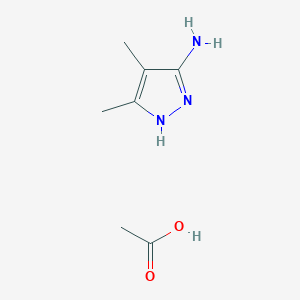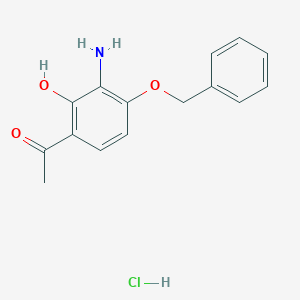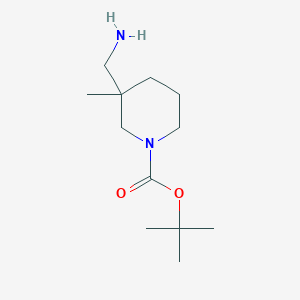
4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile
Vue d'ensemble
Description
“4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile” is a research chemical and an intermediate in the synthesis of pyrimidine Schiff bases with antibacterial, antioxidant, anti-inflammatory, and antifungal properties . It is a solid compound, often existing in the form of white crystals .
Synthesis Analysis
The synthesis of this compound involves several steps. First, 2,4,5-tribromopyrimidine reacts with copper(I) chloride (CuCl) to produce 5-bromo-2-chloropyrimidine. Then, 5-bromo-2-chloropyrimidine reacts with ammonia to generate 4-amino-5-bromo-2-chloropyrimidine .Molecular Structure Analysis
The molecular formula of “this compound” is C11H7BrClN5, and its molecular weight is 324.564 .Chemical Reactions Analysis
This compound is an intermediate in the synthesis of pyrimidine Schiff bases . It is also used in the synthesis of etravirine, a medication used to treat HIV, via a process that involves reacting 4-[[6-chloro-5-bromo-2[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy-3,5-dimethylbenzonitrile with ammonia .Physical And Chemical Properties Analysis
“this compound” is a solid compound, often existing in the form of white crystals. It has a melting point of approximately 290-293°C. It is insoluble in water and slightly soluble in ethanol and dimethyl sulfoxide .Applications De Recherche Scientifique
Recherche sur le traitement du VIH
Impureté 3 de l’étravirine : est un intermédiaire clé dans la synthèse de l’étravirine, un inhibiteur non nucléosidique de la transcriptase inverse (INNTI) de deuxième génération utilisé dans le traitement du VIH . La recherche sur l’optimisation de la synthèse de l’étravirine est cruciale pour développer des traitements du VIH plus efficaces et rentables.
Activité antimicrobienne
Le noyau pyrimidinique de l’impureté 3 de l’étravirine est une structure commune dans les composés possédant des propriétés antimicrobiennes . Les études sur l’activité antimicrobienne de ce composé peuvent mener au développement de nouveaux antibiotiques ou antiseptiques.
Recherche sur le cancer
Les dérivés de la pyrimidine, y compris l’impureté 3 de l’étravirine, ont été explorés pour leur utilisation potentielle en thérapie anticancéreuse. Ils peuvent agir comme des inhibiteurs de kinases ou des perturbateurs de la synthèse de l’ADN, qui sont des stratégies utilisées dans les traitements ciblés du cancer .
Science des matériaux
La structure unique du composé peut être utilisée en science des matériaux pour le développement de nouveaux semi-conducteurs organiques ou comme élément constitutif d’architectures moléculaires complexes .
Conception et développement de médicaments
En tant qu’analogue structurel de l’étravirine, ce composé peut être utilisé dans la conception et le développement de médicaments pour créer de nouveaux INNTI avec des propriétés pharmacocinétiques améliorées ou des profils de résistance réduits .
Chimie agricole
Les composés ayant un squelette pyrimidinique, tels que l’impureté 3 de l’étravirine, peuvent avoir des applications en chimie agricole, menant potentiellement à la création de nouveaux pesticides ou herbicides .
Pharmacocinétique et toxicologie
Impureté 3 de l’étravirine : peut être utilisé dans les études pharmacocinétiques pour comprendre le métabolisme et la distribution de l’étravirine. Il est également important dans les études toxicologiques pour évaluer le profil de sécurité des formulations médicamenteuses apparentées .
Mécanisme D'action
While the specific mechanism of action of “4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile” is not mentioned in the search results, it is known that pyrimidine derivatives, such as this compound, have a wide range of pharmacological applications. They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities .
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-amino-5-bromo-6-chloropyrimidin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN5/c12-8-9(13)17-11(18-10(8)15)16-7-3-1-6(5-14)2-4-7/h1-4H,(H3,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPOQGXIGSSXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398507-09-9 | |
| Record name | 4-((4-Amino-5-bromo-6-chloro-2-pyrimidinyl)amino)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398507099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4-AMINO-5-BROMO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPK6WEW4QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




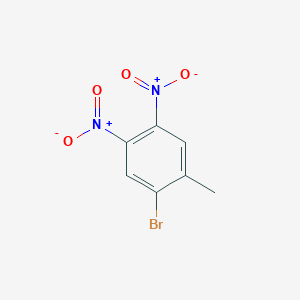




![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)

![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)
